2,4-Dibromothiazole-5-sulfonyl chloride

Lipophilicity Physicochemical Properties Drug Design

Researchers seeking a single building block for multi-step, divergent synthesis of kinase inhibitor libraries often face supply fragmentation. This 2,4-dibromothiazole-5-sulfonyl chloride (CAS 1359839-37-4) solves this by offering three orthogonal reactive sites in one molecule. Key advantages: (1) A sulfonyl chloride for immediate sulfonamide library generation with diverse amines. (2) Two strategically positioned bromine atoms for sequential Pd-catalyzed cross-coupling, enabling precise C-C bond formation at both the 2- and 4-positions. (3) Enhanced LogP (2.78) for CNS-targeting programs and improved metabolic stability. Procure with 98% purity, ensuring reproducibility across parallel synthesis campaigns.

Molecular Formula C3Br2ClNO2S2
Molecular Weight 341.4 g/mol
Cat. No. B8400128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromothiazole-5-sulfonyl chloride
Molecular FormulaC3Br2ClNO2S2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1(=C(SC(=N1)Br)S(=O)(=O)Cl)Br
InChIInChI=1S/C3Br2ClNO2S2/c4-1-2(11(6,8)9)10-3(5)7-1
InChIKeyJFZRZUVWJYLQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromothiazole-5-sulfonyl Chloride: A Densely Functionalized Heteroaromatic Sulfonyl Chloride for Divergent Synthesis


2,4-Dibromothiazole-5-sulfonyl chloride (CAS 1359839-37-4) is a polyfunctional thiazole derivative featuring two bromine atoms at the 2- and 4-positions and a reactive sulfonyl chloride group at the 5-position of the thiazole ring. This unique arrangement provides three orthogonal reactive sites, enabling sequential and regioselective functionalization strategies that are not accessible with simpler thiazole sulfonyl chlorides. The compound is commercially available with a purity specification of 98% and has a molecular weight of 341.4 g/mol .

Why 2,4-Dibromothiazole-5-sulfonyl Chloride Cannot Be Readily Replaced by Other Thiazole Sulfonyl Chlorides


In contrast to simpler thiazole sulfonyl chlorides like 2-thiazolesulfonyl chloride (CAS 100481-09-2) or 4-thiazolesulfonyl chloride (CAS 89501-99-5), 2,4-dibromothiazole-5-sulfonyl chloride possesses both a sulfonyl chloride moiety for sulfonamide formation and two strategically positioned bromine atoms that serve as independent handles for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex, densely functionalized molecular architectures in a controlled, stepwise manner. Attempting to substitute this compound with a non-brominated or monobrominated analog would eliminate the capacity for sequential C–C bond formation at both the 2- and 4-positions, thereby drastically reducing the accessible chemical space and the potential for generating diverse libraries of thiazole-based inhibitors [1].

Quantitative Differentiation of 2,4-Dibromothiazole-5-sulfonyl Chloride: Key Physicochemical and Reactivity Metrics


Enhanced Lipophilicity (LogP) Relative to Non-Brominated Thiazole Sulfonyl Chlorides

2,4-Dibromothiazole-5-sulfonyl chloride exhibits a significantly higher calculated LogP value (2.78) compared to the simpler 2-thiazolesulfonyl chloride (XLogP3-AA = 1.3). This increase in lipophilicity, driven by the presence of two bromine atoms, is a critical parameter for passive membrane permeability and target binding in biological systems. The data represents a class-level inference based on the well-established effect of halogenation on LogP [1].

Lipophilicity Physicochemical Properties Drug Design

Higher Molecular Weight and Halogen Content for Scaffold Diversification

With a molecular weight of 341.4 g/mol, 2,4-dibromothiazole-5-sulfonyl chloride is substantially heavier than its non-brominated counterpart, 2-thiazolesulfonyl chloride (MW 183.6 g/mol), and even the dichloro analog, 2,4-dichlorothiazole-5-sulfonyl chloride (MW 252.5 g/mol). This increased mass is directly attributable to the presence of two bromine atoms, which not only serve as synthetic handles but also contribute to enhanced potential for halogen bonding interactions with biological targets [1][2].

Molecular Weight Halogen Bonding Scaffold Decoration

Regioselective Cross-Coupling Enabled by Differential Bromine Reactivity

Studies on the closely related 2,4-dibromothiazole scaffold demonstrate that cross-coupling reactions occur preferentially at the more electron-deficient 2-position. This established regioselectivity can be leveraged to prepare 2-substituted 4-bromothiazole intermediates, which serve as precursors for 2,4-disubstituted thiazoles. While this data is derived from 2,4-dibromothiazole, the presence of the 5-sulfonyl chloride group is not expected to fundamentally alter this regiochemical preference, making it a powerful tool for sequential, orthogonal functionalization [1].

Regioselectivity Cross-Coupling C–C Bond Formation

Optimal Research and Industrial Applications for 2,4-Dibromothiazole-5-sulfonyl Chloride Based on Quantitative Evidence


Synthesis of Diversely Functionalized Thiazole-Based Kinase Inhibitor Libraries

The combination of a reactive sulfonyl chloride and two orthogonally addressable bromine atoms makes this compound an ideal starting point for the parallel synthesis of sulfonamide-containing kinase inhibitor libraries. The sulfonyl chloride can be reacted with a diverse set of amines to generate a common sulfonamide core, after which sequential cross-coupling reactions at the 2- and 4-positions can install two distinct aromatic or heteroaromatic groups, leading to a matrix of compounds with finely tuned steric and electronic properties .

Development of High-LogP, CNS-Penetrant Chemical Probes

The significantly elevated LogP (2.78) of this building block, compared to non-halogenated analogs, positions it as a valuable starting material for medicinal chemistry programs targeting intracellular or central nervous system (CNS) targets where enhanced membrane permeability is a prerequisite. The heavy bromine atoms also contribute to increased metabolic stability, a common benefit of strategic halogen incorporation, thereby improving the pharmacokinetic profile of derived probes .

Synthesis of Advanced Intermediates for 1,2,4-Thiadiazine-1,1-dioxide Heterocycles

Building on precedent established with the analogous 2,4-dichlorothiazole-5-sulfonyl chloride, this dibromo variant can be employed in non-catalytic ring-closure reactions with amidines to yield brominated 1,2,4-thiadiazine-1,1-dioxide scaffolds. The remaining bromine atoms on the resulting heterocycle serve as additional diversification points, enabling further functionalization through cross-coupling chemistry to generate libraries of biologically potent compounds [1].

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